molecular formula C10H11N3O4S2 B8690054 2-Sulfamoyl-1,3-benzothiazol-6-yl dimethylcarbamate CAS No. 93460-24-3

2-Sulfamoyl-1,3-benzothiazol-6-yl dimethylcarbamate

Cat. No.: B8690054
CAS No.: 93460-24-3
M. Wt: 301.3 g/mol
InChI Key: FQLWDWHCKHGESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Sulfamoyl-1,3-benzothiazol-6-yl dimethylcarbamate is a useful research compound. Its molecular formula is C10H11N3O4S2 and its molecular weight is 301.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

93460-24-3

Molecular Formula

C10H11N3O4S2

Molecular Weight

301.3 g/mol

IUPAC Name

(2-sulfamoyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C10H11N3O4S2/c1-13(2)10(14)17-6-3-4-7-8(5-6)18-9(12-7)19(11,15)16/h3-5H,1-2H3,(H2,11,15,16)

InChI Key

FQLWDWHCKHGESF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6-hydroxy-2-benzothiazolesulfonamide (2.3 g, 0.01 mole) and 4-dimethylaminopyridine (200 mg) in pyridine (25 ml) was added dimethylcarbamoyl chloride (0.95 ml, 0.01 mmole). After stirring for 18 hours additional dimethylcarbamoyl chloride (1.5 ml) was added and stirring was continued for 18 hours. The reaction mixture was poured into ice water and excess hydrochloric acid to give 2.3 g of (2-sulfamoyl-6-benzothiazolyl) N,N-dimethylcarbamate which melts at 208°-209° C. after recrystallization from 2-propanol.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.